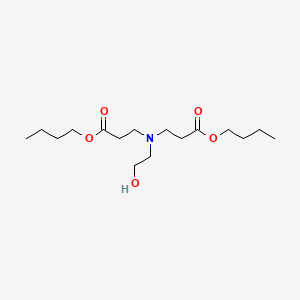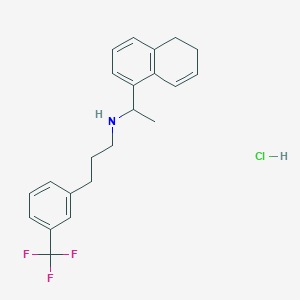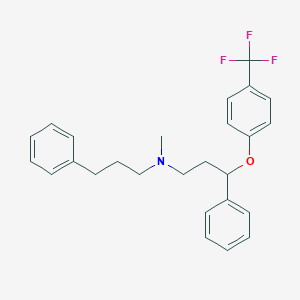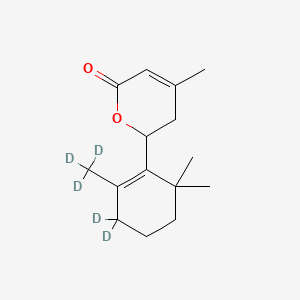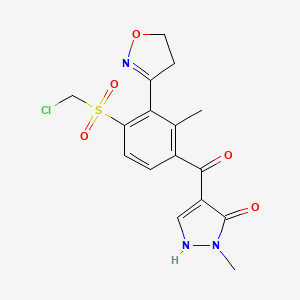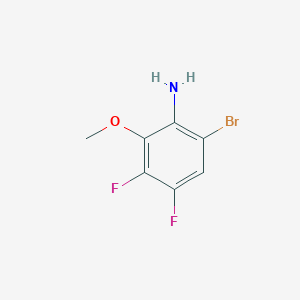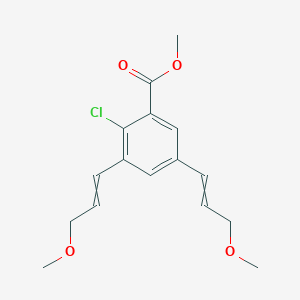
Methyl 2-chloro-3,5-bis(3-methoxyprop-1-enyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-chloro-3,5-bis(3-methoxyprop-1-enyl)benzoate is an organic compound with the molecular formula C16H19ClO4 This compound is characterized by its complex structure, which includes a benzoate core substituted with chloro and methoxyprop-1-enyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-3,5-bis(3-methoxyprop-1-enyl)benzoate typically involves the esterification of 2-chloro-3,5-dihydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The methoxyprop-1-enyl groups are introduced through a subsequent reaction involving the appropriate alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process.
化学反应分析
Types of Reactions
Methyl 2-chloro-3,5-bis(3-methoxyprop-1-enyl)benzoate undergoes various chemical reactions, including:
Oxidation: The methoxyprop-1-enyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted benzoate.
Substitution: Formation of amine or thiol-substituted benzoate derivatives.
科学研究应用
Methyl 2-chloro-3,5-bis(3-methoxyprop-1-enyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 2-chloro-3,5-bis(3-methoxyprop-1-enyl)benzoate involves its interaction with specific molecular targets. The chloro and methoxyprop-1-enyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Methyl 3,5-bis(prop-2-ynoxy)benzoate: Similar structure but with prop-2-ynoxy groups instead of methoxyprop-1-enyl groups.
3-Chloro-2-methyl-1-propene: Contains a chloro and methyl group but lacks the benzoate core.
Uniqueness
Methyl 2-chloro-3,5-bis(3-methoxyprop-1-enyl)benzoate is unique due to its specific substitution pattern and the presence of both chloro and methoxyprop-1-enyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
分子式 |
C16H19ClO4 |
|---|---|
分子量 |
310.77 g/mol |
IUPAC 名称 |
methyl 2-chloro-3,5-bis(3-methoxyprop-1-enyl)benzoate |
InChI |
InChI=1S/C16H19ClO4/c1-19-8-4-6-12-10-13(7-5-9-20-2)15(17)14(11-12)16(18)21-3/h4-7,10-11H,8-9H2,1-3H3 |
InChI 键 |
ICNZNSULLKVGOO-UHFFFAOYSA-N |
规范 SMILES |
COCC=CC1=CC(=C(C(=C1)C(=O)OC)Cl)C=CCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R-cis)-N-[9-[6-(Hydroxymethyl)-4-[(4-methoxyphenyl)diphenylmethyl]-2-morpholinyl]-9H-purin-6-yl]benzamide](/img/structure/B13841485.png)
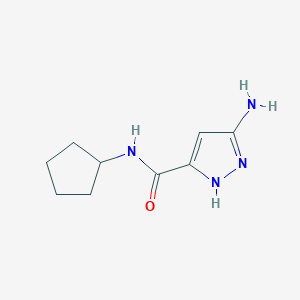
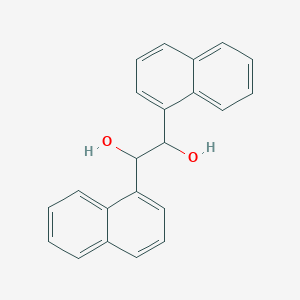
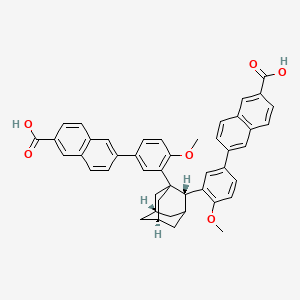
![4-Chloro-3-(1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methoxy-2-oxoethyl)benzenesulfonic Acid](/img/structure/B13841507.png)
![(1S,2S,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13841508.png)
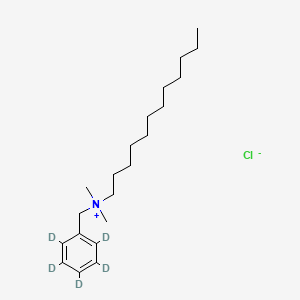
![ethyl (5R)-5-[(1R,3aS,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]hexanoate](/img/structure/B13841527.png)
